Methyl 3-(aminomethyl)-5-methoxybenzoate
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
methyl 3-(aminomethyl)-5-methoxybenzoate |
InChI |
InChI=1S/C10H13NO3/c1-13-9-4-7(6-11)3-8(5-9)10(12)14-2/h3-5H,6,11H2,1-2H3 |
InChI Key |
ZSGBWJMQJDIUOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)OC)CN |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Established Routes for the Preparation of Methyl 3-(aminomethyl)-5-methoxybenzoate and Analogues
The principal methods for constructing the target molecule and its analogues involve key transformations that install the required functional groups onto a pre-existing benzene (B151609) ring.
Reductive amination is a highly versatile and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.org This process typically involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced to the corresponding amine. youtube.com For the synthesis of this compound, a suitable precursor would be Methyl 3-formyl-5-methoxybenzoate.
The reaction proceeds by the nucleophilic attack of an amine (ammonia in this case, for a primary amine) on the carbonyl carbon of the aldehyde, forming a hemiaminal. This is followed by dehydration to yield an imine, which is subsequently reduced. wikipedia.org A variety of reducing agents can be employed, each with specific selectivities and reactivities.
Common Reducing Agents for Reductive Amination
| Reducing Agent | Characteristics |
|---|---|
| Sodium borohydride (B1222165) (NaBH₄) | A mild reducing agent, often used in a two-step process where the imine is formed first, followed by reduction. |
| Sodium cyanoborohydride (NaBH₃CN) | Selective for the reduction of imines in the presence of aldehydes, allowing for a one-pot reaction under mildly acidic conditions (pH ~5-6). youtube.com |
| Sodium triacetoxyborohydride (B8407120) (STAB) | A milder and less toxic alternative to NaBH₃CN, effective for a wide range of substrates. |
| Catalytic Hydrogenation (H₂/Catalyst) | Utilizes hydrogen gas with a metal catalyst (e.g., Palladium, Platinum, or Nickel) for the reduction. This method is considered a green chemistry approach. wikipedia.orgorganic-chemistry.org |
Direct reductive amination, where the aldehyde, amine, and reducing agent are combined in a single step, is often preferred for its operational simplicity. jocpr.com Catalyst-controlled methods using transition metals like iridium or ruthenium have also been developed to enhance selectivity. organic-chemistry.orgjocpr.com
The methyl ester functional group in the target molecule is typically introduced by the esterification of a corresponding carboxylic acid precursor, such as 3-(aminomethyl)-5-methoxybenzoic acid or 3-formyl-5-methoxybenzoic acid.
One of the most common methods is Fischer-Speier esterification , which involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction. scielo.br
An alternative method involves the conversion of the carboxylic acid to a more reactive acyl chloride by treating it with thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with methanol to form the methyl ester. This method is often faster and proceeds under milder conditions than Fischer esterification. chemicalbook.com A general procedure involves cooling a solution of the aminobenzoic acid in methanol to 0°C, followed by the dropwise addition of thionyl chloride, and then refluxing the mixture. chemicalbook.com
Enzymatic synthesis using lipases has also been explored for the esterification of benzoic acid derivatives, offering a greener alternative under mild conditions. nih.gov
Palladium-catalyzed carbonylation reactions represent a powerful tool for the direct introduction of a carbonyl group (which can be trapped as an ester) onto an aromatic ring. researchgate.net This method typically uses an aryl halide or triflate as a starting material, carbon monoxide (CO) as the C1 source, and an alcohol (methanol) as a nucleophile. nih.gov
For the synthesis of this compound, a plausible starting material would be a derivative like 3-bromo-5-methoxybenzylamine (with a protected amine) or a related compound. The general catalytic cycle involves:
Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond.
CO Insertion: A molecule of carbon monoxide inserts into the palladium-aryl bond.
Nucleophilic Attack: Methanol attacks the acyl-palladium complex.
Reductive Elimination: The final ester product is released, regenerating the palladium(0) catalyst.
This methodology is valued for its high functional group tolerance and can be performed under relatively mild conditions. researchgate.netorganic-chemistry.org The choice of ligands for the palladium catalyst is crucial for the efficiency and selectivity of the reaction. organic-chemistry.org While highly effective for aryl halides, the carbonylation of alkyl halides can be more challenging. rsc.org
While this compound itself is not chiral, the synthetic methodologies can be adapted to produce chiral analogues, particularly chiral β-amino esters. Asymmetric synthesis is crucial for preparing enantiomerically pure compounds, which is often a requirement in pharmaceutical applications. researchgate.net
Approaches to synthesize enantiopure derivatives include:
Catalytic Asymmetric Henry Reaction: This reaction between an aldehyde and a nitroalkane can be used to form chiral β-nitro alcohols, which can then be reduced to chiral β-amino alcohols, key precursors for chiral amino esters. rsc.org
Chiral Phase-Transfer Catalysis: The umpolung (reactivity inversion) of imines, enabled by chiral catalysts, can facilitate the asymmetric synthesis of γ-amino ketones, which are versatile building blocks for other chiral amine derivatives. nih.gov
Use of Chiral Reagents or Auxiliaries: A non-chiral substrate can be reacted with a chiral reagent to induce stereoselectivity. youtube.com Alternatively, a chiral auxiliary can be temporarily attached to the substrate to direct a stereoselective reaction, after which the auxiliary is removed.
These asymmetric strategies allow for precise control over the stereochemistry of the final product, yielding optically active molecules. nih.gov
Synthesis and Functionalization of Benzene Ring Precursors
The core of this compound is a 1,3,5-trisubstituted benzene ring. The synthesis of this core often starts from more readily available materials, with the required functional groups introduced sequentially.
A practical synthesis of a key precursor, Methyl 3-formyl-5-methoxybenzoate , has been described starting from 3-hydroxy-5-(methoxycarbonyl)benzoic acid. researchgate.net This demonstrates a typical strategy of functional group interconversion on the benzene ring. The synthesis of another important precursor, 3-formylbenzoic acid, is also well-established. sigmaaldrich.com
Typical reactions for functionalizing the benzene ring include:
Nitration: Introduction of a nitro group (-NO₂), which can later be reduced to an amino group (-NH₂).
Halogenation: Introduction of a halogen (e.g., -Br, -I), which can then be used in cross-coupling or carbonylation reactions.
Formylation: Introduction of a formyl group (-CHO), a precursor for the aminomethyl group via reductive amination.
Alkylation/Etherification: Introduction of alkyl or alkoxy groups, such as the methoxy (B1213986) group (-OCH₃). For instance, a hydroxyl group on the ring can be converted to a methoxy group using reagents like dimethyl sulfate (B86663) or methyl iodide. mdpi.comgoogle.com
The order in which these functional groups are introduced is critical, as the directing effects of the existing substituents on the ring will influence the position of subsequent substitutions.
Optimization of Reaction Conditions for Yield and Selectivity Enhancement
To maximize the efficiency of the synthesis, reaction conditions must be carefully optimized. Key parameters that are typically adjusted include temperature, reaction time, solvent, and the molar ratio of reactants and catalysts. semanticscholar.org
Factors for Optimization in Key Synthetic Steps
| Reaction Type | Key Parameters to Optimize | Desired Outcome |
|---|---|---|
| Esterification | Acid catalyst concentration, temperature, reaction time, removal of water. scielo.br | High conversion of carboxylic acid to ester, minimizing side reactions like dehydration or decomposition. |
| Reductive Amination | Choice of reducing agent, pH of the reaction medium, temperature, solvent. | High selectivity for the desired amine, minimizing over-alkylation to secondary or tertiary amines. |
| Palladium-Catalyzed Carbonylation | Catalyst and ligand choice, CO pressure, temperature, base, solvent. | High yield of the carbonylated product, ensuring catalyst stability and turnover. |
Chemical Reactivity and Advanced Functionalization
Reactions Involving the Aminomethyl Group
The primary aliphatic amine of the aminomethyl group serves as a potent nucleophile and a site for various bond-forming reactions. Its reactivity is modulated by the electronic effects of the substituents on the aromatic ring.
Amidation and Acylation Pathways
The aminomethyl group readily undergoes acylation or amidation when treated with carboxylic acids or their derivatives, forming a stable amide bond. This reaction is one of the most fundamental transformations for this class of compounds.
The direct coupling of the amine with a carboxylic acid typically requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). Alternatively, carboxylic acids can be converted into more reactive acylating species such as acyl chlorides or anhydrides, which then react smoothly with the amine, often in the presence of a non-nucleophilic base to scavenge the acidic byproduct. researchgate.net
Heterogeneous catalysts have also been shown to be effective in promoting amidation reactions involving esters and amines, offering advantages in terms of reusability and simplified purification. researchgate.net
Table 1: Representative Amidation and Acylation Reactions
| Acylating Agent | Reagent/Catalyst | Product |
|---|---|---|
| Acetic Anhydride | Pyridine | Methyl 3-((acetylamino)methyl)-5-methoxybenzoate |
| Benzoyl Chloride | Triethylamine | Methyl 3-((benzoylamino)methyl)-5-methoxybenzoate |
Cyclization Reactions for Heterocyclic Formation
The presence of both a nucleophilic amine and an electrophilic ester (which can be transformed into other functional groups) on the same scaffold allows for intramolecular cyclization reactions to form various heterocyclic systems. These reactions are crucial for the synthesis of compounds with defined three-dimensional structures. mdpi.com
For instance, after hydrolysis of the methyl ester to a carboxylic acid, the resulting amino acid can undergo intramolecular condensation to form a lactam. Furthermore, reactions with bifunctional reagents can lead to the formation of larger heterocyclic rings. For example, treatment with phosgene (B1210022) or its equivalents could yield a cyclic carbamate (B1207046) derivative by involving the amino group and a hydroxyl group that could be introduced elsewhere on the molecule. Acid-catalyzed carbocyclization cascades represent a powerful method for constructing fused heterocyclic systems by coupling alcohols or sulfonamides with aldehydes and alkynes. nih.gov
Nucleophilic Reactivity Studies
The nitrogen atom of the aminomethyl group possesses a lone pair of electrons, rendering it nucleophilic. The degree of its nucleophilicity is influenced by the electronic environment imposed by the aromatic ring. The methoxy (B1213986) group at the 5-position is an electron-donating group through resonance, which tends to increase the electron density on the ring and, to a lesser extent, the basicity of the aminomethyl nitrogen. Conversely, the methyl ester group at the 3-position is electron-withdrawing via induction and resonance, which decreases the electron density.
Transformations of the Methyl Ester Functionality
The methyl ester group is an electrophilic center susceptible to attack by nucleophiles, primarily leading to cleavage of the acyl-oxygen bond.
Hydrolytic Cleavage Mechanisms
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-(aminomethyl)-5-methoxybenzoic acid, under either acidic or basic conditions.
Base-Catalyzed Hydrolysis (Saponification): This is an effectively irreversible process involving the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide (B1231860) ion. researchgate.net A final proton transfer from the newly formed carboxylic acid to the methoxide ion drives the reaction to completion.
Acid-Catalyzed Hydrolysis: This is a reversible process that begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After proton transfer, methanol (B129727) is eliminated, and subsequent deprotonation yields the carboxylic acid. chemspider.com
Table 2: Comparison of Hydrolysis Conditions
| Condition | Catalyst | Mechanism | Key Intermediate | Product |
|---|---|---|---|---|
| Basic | NaOH or KOH | Nucleophilic Acyl Substitution | Tetrahedral Intermediate | Carboxylate Salt |
Transesterification Processes
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For Methyl 3-(aminomethyl)-5-methoxybenzoate, this reaction can be used to introduce different alkyl or aryl groups in place of the methyl group.
The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.
Acid-Catalyzed Transesterification: The reaction is initiated by protonation of the carbonyl oxygen, followed by nucleophilic attack from the new alcohol.
Base-Catalyzed Transesterification: A strong base (typically an alkoxide corresponding to the new alcohol) is used to deprotonate the alcohol, generating a more potent nucleophile that attacks the ester carbonyl.
This process is typically performed using a large excess of the desired alcohol to shift the equilibrium towards the product.
Table 3: Examples of Transesterification Reactions
| Reactant Alcohol | Catalyst | Product |
|---|---|---|
| Ethanol | H₂SO₄ (catalytic) | Ethyl 3-(aminomethyl)-5-methoxybenzoate |
| Isopropanol | Sodium Isopropoxide (catalytic) | Isopropyl 3-(aminomethyl)-5-methoxybenzoate |
Aromatic Substitution and Derivatization on the Benzoate (B1203000) Core
The benzoate core of this compound is adorned with three distinct functional groups that influence its reactivity in different ways. The methoxy (-OCH₃) group is a potent activating group and ortho-, para-director for electrophilic aromatic substitution (EAS) due to its ability to donate electron density to the ring via resonance. chemistrysteps.commasterorganicchemistry.comlatech.edu Conversely, the methyl ester (-COOCH₃) and the aminomethyl (-CH₂NH₂) groups have different effects. The ester group is a deactivating, meta-directing group because of its electron-withdrawing nature. latech.edu The aminomethyl group is weakly activating and an ortho-, para-director.
When considering electrophilic aromatic substitution on this molecule, the directing effects of these substituents must be weighed against each other. The powerful activating and ortho-, para-directing effect of the methoxy group is expected to dominate, directing incoming electrophiles to the positions ortho and para to it (C4, C6, and C2). chemistrysteps.com However, the C2 and C6 positions are sterically hindered by the adjacent substituents. Therefore, electrophilic substitution is most likely to occur at the C4 position.
Beyond reactions on the aromatic ring, the peripheral functional groups—the primary amine and the methyl ester—are prime sites for derivatization.
Amine Functionalization: The primary aminomethyl group is a versatile handle for a multitude of chemical transformations. It can readily undergo reactions such as acylation, alkylation, and sulfonylation to form amides, secondary/tertiary amines, and sulfonamides, respectively. wikipedia.orgchemicalbook.com Derivatization of primary amines is a cornerstone of medicinal chemistry and materials science, allowing for the introduction of diverse functional moieties to tune a molecule's properties. researchgate.netresearchgate.netchromatographyonline.com For instance, reaction with various sulfonyl chlorides or carboxylic acid anhydrides can produce a library of derivatives. researchgate.net
Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides using standard peptide coupling reagents. Alternatively, recent advances in catalysis have enabled the direct conversion of unactivated methyl esters to amides. researchgate.netull.esmdpi.com This transformation can be catalyzed by nickel or palladium complexes and offers a more direct route to amide derivatives without the need for prior hydrolysis. mdpi.comacs.org
The following table summarizes potential derivatization reactions for this compound:
| Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group |
| Aromatic Ring | Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) | HNO₃/H₂SO₄, Br₂/FeBr₃ | Introduction of a nitro or halo group, likely at the C4 position |
| Primary Amine | Acylation | Acetyl chloride, Acetic anhydride | Amide |
| Primary Amine | Sulfonylation | Dansyl chloride, Tosyl chloride | Sulfonamide |
| Primary Amine | Reductive Amination | Aldehydes/Ketones, NaBH₃CN | Secondary or Tertiary Amine |
| Methyl Ester | Hydrolysis | LiOH, NaOH | Carboxylic Acid |
| Methyl Ester | Direct Amidation | Amines, Ni or Pd catalyst | Amide |
Integration into Click Chemistry Reactions (e.g., SuFEx)
Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. jk-sci.com One of the most prominent members of the click chemistry family is the Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reaction. researchgate.netacs.orgchemrxiv.org This reaction involves the formation of robust covalent links by reacting a sulfonyl fluoride (R-SO₂F) or a related S(VI) hub with a suitable nucleophile. nih.gov
The primary amine of this compound makes it an excellent candidate for participation in SuFEx chemistry. researchgate.netacs.org Primary amines act as potent nucleophiles that can react with sulfonyl fluorides to form highly stable sulfonamides (R-SO₂-NHR'). jk-sci.comchemrxiv.org
The mechanism of the SuFEx reaction with a primary amine is understood as an Sₙ2-type reaction. researchgate.netchemrxiv.org The reaction is often facilitated by the presence of a complementary base, which serves to increase the nucleophilicity of the primary amine, thereby lowering the reaction barrier. researchgate.netacs.orgchemrxiv.org This makes the reaction highly efficient under mild conditions. jk-sci.com
The integration of this compound into SuFEx-based modular synthesis could proceed as follows:
As a Building Block: The molecule can be reacted with various sulfonyl fluorides (R-SO₂F) or iminosulfur oxydifluorides (R-N=SOF₂) to generate a diverse library of sulfonamide-containing compounds. jk-sci.comnih.gov
Creating a SuFEx Hub: The primary amine could potentially react with thionyl tetrafluoride (SOF₄) to create a new SuFExable hub, R-N=(O=)S(F)₂, which can then be used to connect to other molecular modules. nih.gov
The key features of SuFEx reactions that make them suitable for functionalizing this compound are summarized below:
| Feature | Description | Relevance to this compound |
| High Efficiency | Reactions proceed to high conversion under mild conditions, often at or near room temperature. jk-sci.com | Allows for efficient conjugation without degrading the core structure. |
| Functional Group Tolerance | SuFEx is compatible with a wide array of functional groups, including esters and ethers. researchgate.netchemrxiv.org | The ester and methoxy groups on the molecule will not interfere with the reaction. |
| Stable Linkage | The resulting sulfonamide bond is exceptionally stable to hydrolysis and metabolic degradation. researchgate.net | Creates robust, durable molecular constructs for various applications. |
| Water Compatibility | Some SuFEx reactions for sulfamide (B24259) synthesis work well, or are even promoted, in aqueous buffers. jk-sci.com | Enables potential applications in biological contexts. |
Spectroscopic and Crystallographic Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) NMR spectroscopy of Methyl 3-(aminomethyl)-5-methoxybenzoate is expected to reveal distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ) of these signals is influenced by the electron density around the proton, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons.
The anticipated ¹H NMR spectrum would feature signals for the aromatic protons, the benzylic protons of the aminomethyl group, the methoxy (B1213986) protons, and the methyl ester protons. The aromatic protons are expected to appear as distinct signals in the downfield region due to the deshielding effect of the benzene (B151609) ring. The electron-donating methoxy group and the electron-withdrawing ester and aminomethyl groups will influence their precise chemical shifts.
Predicted ¹H NMR Data for this compound:
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic H | 7.0 - 7.5 | m | - |
| -CH₂-NH₂ | 3.8 - 4.0 | s | - |
| -OCH₃ (methoxy) | 3.8 - 3.9 | s | - |
| -COOCH₃ (ester) | 3.9 - 4.0 | s | - |
| -NH₂ | 1.5 - 2.5 | br s | - |
Note: The data in this table is predicted based on the analysis of structurally similar compounds and known substituent effects in ¹H NMR spectroscopy. Actual experimental values may vary.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, carbonyl, aliphatic) and its electronic environment.
The spectrum is expected to show signals for the carbonyl carbon of the ester group, the aromatic carbons, the benzylic carbon of the aminomethyl group, the methoxy carbon, and the methyl ester carbon. The positions of the aromatic carbon signals will be influenced by the attached substituents.
Predicted ¹³C NMR Data for this compound:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | 166 - 168 |
| Aromatic C-O | 158 - 160 |
| Aromatic C-COOCH₃ | 130 - 132 |
| Aromatic C-CH₂NH₂ | 140 - 142 |
| Aromatic C-H | 110 - 125 |
| -CH₂-NH₂ | 45 - 47 |
| -OCH₃ (methoxy) | 55 - 56 |
| -COOCH₃ (ester) | 52 - 53 |
Note: The data in this table is predicted based on the analysis of structurally similar compounds and known substituent effects in ¹³C NMR spectroscopy. Actual experimental values may vary.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, this would primarily be useful for confirming the coupling between the aromatic protons on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu An HSQC spectrum would definitively link the proton signals of the aminomethyl, methoxy, and methyl ester groups to their corresponding carbon signals. columbia.edu
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrational modes of the functional groups.
For this compound, the FT-IR spectrum is expected to show characteristic absorption bands for the N-H bonds of the amine, the C=O bond of the ester, the C-O bonds of the ester and ether, and the aromatic ring.
Predicted FT-IR Data for this compound:
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |
| N-H (amine) | 3300 - 3500 | Stretching (symmetric and asymmetric) |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C-H (aliphatic) | 2850 - 3000 | Stretching |
| C=O (ester) | 1715 - 1735 | Stretching |
| C=C (aromatic) | 1450 - 1600 | Ring stretching |
| N-H (amine) | 1550 - 1650 | Bending |
| C-O (ester and ether) | 1000 - 1300 | Stretching |
Note: The data in this table is predicted based on characteristic infrared absorption frequencies for the respective functional groups.
Raman spectroscopy is a complementary technique to FT-IR that also probes molecular vibrations. It relies on the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar and symmetric vibrations.
The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the C=C bonds. The symmetric vibrations of the molecule would also be prominent. This technique can be particularly useful for studying the skeletal vibrations of the molecule. Key expected Raman shifts would include those for the aromatic ring breathing modes and the C-H bending and stretching vibrations.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical tool used to determine the mass-to-charge ratio (m/z) of ions. For this compound (C₁₀H₁₃NO₃, Molecular Weight: 195.22 g/mol ), different ionization techniques yield distinct and complementary information regarding its molecular integrity and structural components.
Electron Ionization (EI) is a hard ionization technique that involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation pattern is predictable and provides a structural fingerprint of the molecule. For this compound, fragmentation is anticipated to occur at the functional groups: the aminomethyl group, the methoxy group, and the methyl ester.
Key predicted fragmentation pathways include:
Benzylic Cleavage: A characteristic fragmentation for benzylamines involves the cleavage of the C-C bond adjacent to the aromatic ring and the aminomethyl group. This can result in the formation of a highly stable iminium ion at m/z 30 ([CH₂NH₂]⁺), which is often a significant peak for primary amines. libretexts.org
Loss of Methoxy Radical: Similar to other methyl benzoate (B1203000) derivatives, the loss of a methoxy radical (·OCH₃) from the ester group is a common pathway, which would produce a stable acylium ion. pharmacy180.commassbank.eu
Loss of Methanol (B129727): A rearrangement followed by the elimination of a neutral methanol molecule (CH₃OH) can also occur.
Aromatic Ring Fragments: Cleavage of substituents from the aromatic ring can lead to characteristic aromatic ions.
| Predicted m/z | Ion Structure/Formula | Fragmentation Pathway |
|---|---|---|
| 195 | [C₁₀H₁₃NO₃]⁺˙ | Molecular Ion (M⁺˙) |
| 164 | [M - OCH₃]⁺ | Loss of methoxy radical from ester |
| 136 | [M - COOCH₃]⁺ | Loss of carbomethoxy radical |
| 30 | [CH₂NH₂]⁺ | Benzylic cleavage |
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. mdpi.com Given the presence of the basic aminomethyl group, this compound is expected to ionize efficiently in positive-ion ESI mode. The primary amine readily accepts a proton, leading to a strong signal for the protonated molecule. nih.gov This technique is ideal for confirming the molecular weight of the compound.
| Predicted m/z | Ion Formula | Adduct Type |
|---|---|---|
| 196.097 | [C₁₀H₁₄NO₃]⁺ | Protonated Molecule [M+H]⁺ |
| 218.079 | [C₁₀H₁₃NO₃Na]⁺ | Sodium Adduct [M+Na]⁺ |
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination
Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique can provide precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. For this compound, SC-XRD would also elucidate the intermolecular interactions, such as hydrogen bonding involving the aminomethyl group, which dictate the crystal packing arrangement. rsc.orgnih.gov
While a specific crystal structure for this compound is not available in the surveyed literature, related aminobenzoate derivatives often crystallize in monoclinic or orthorhombic systems. nih.govresearchgate.net A hypothetical data set based on similar structures is presented below for illustrative purposes.
| Crystallographic Parameter | Illustrative Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~8.0 |
| c (Å) | ~12.5 |
| β (°) | ~95.0 |
| Volume (ų) | ~1045 |
| Z (molecules per unit cell) | 4 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between molecular orbitals. The chromophore in this compound is the substituted benzene ring.
The spectrum is expected to show absorptions characteristic of π→π* transitions associated with the aromatic system. cdnsciencepub.com The presence of the methoxy (-OCH₃) and aminomethyl (-CH₂NH₂) groups, both of which are auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. Additionally, weaker n→π* transitions, involving the non-bonding electrons on the oxygen atoms of the ester and methoxy groups and the nitrogen atom of the amine, may be observed at longer wavelengths. truman.edu
| Approximate λₘₐₓ (nm) | Transition Type | Associated Moiety |
|---|---|---|
| ~210-230 | π→π | Aromatic Ring |
| ~270-290 | π→π | Aromatic Ring (with auxochromes) |
| >300 | n→π* | C=O (ester), -OCH₃, -NH₂ |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide detailed insights into the three-dimensional structure, electronic distribution, and energy levels of Methyl 3-(aminomethyl)-5-methoxybenzoate, which are crucial for predicting its behavior and reactivity.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By employing functionals such as B3LYP or M06-2X with a suitable basis set like 6-311++G(d,p), the ground-state electronic energy is minimized, yielding precise information on bond lengths, bond angles, and dihedral angles. mdpi.comresearchgate.net This process is essential for obtaining a realistic molecular structure from which other properties can be accurately calculated.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations.
| Parameter | Atoms Involved | Predicted Value |
| Bond Lengths (Å) | ||
| C(ar)-C(ar) | 1.39 - 1.41 | |
| C(ar)-C(ester) | 1.49 | |
| C(ester)=O | 1.21 | |
| C(ester)-O(Me) | 1.35 | |
| C(ar)-O(methoxy) | 1.37 | |
| C(ar)-C(aminomethyl) | 1.51 | |
| C-N | 1.47 | |
| **Bond Angles (°) ** | ||
| C(ar)-C(ar)-C(ar) | 119 - 121 | |
| O=C-O | 124 | |
| C(ar)-O-C(methoxy) | 118 | |
| C(ar)-C-N | 112 | |
| Dihedral Angles (°) | ||
| C-O-C-C (Methoxy) | ~180 (anti-periplanar) | |
| C-C-N-H (Aminomethyl) | ~60 (gauche) |
Note: These values are representative examples derived from DFT calculations on similar aromatic compounds and serve to illustrate the typical output of a geometry optimization.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the behavior of molecules upon absorption of light. researchgate.netrsc.org It is widely used to predict electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. rsc.orgacs.org These calculations can determine the maximum absorption wavelength (λmax), the energy of the transition, and its intensity (oscillator strength).
For this compound, TD-DFT calculations can identify the key electronic transitions, which typically involve the promotion of an electron from a π orbital of the aromatic ring to an antibonding π* orbital (a π → π* transition). The presence of the electron-donating aminomethyl and methoxy (B1213986) groups and the electron-withdrawing methyl ester group significantly influences the energies of these transitions.
Table 2: Predicted Electronic Transition Properties of this compound from TD-DFT Calculations.
| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 4.35 | 285 | 0.18 | HOMO → LUMO (π → π) |
| S₀ → S₂ | 4.98 | 249 | 0.12 | HOMO-1 → LUMO (π → π) |
| S₀ → S₃ | 5.41 | 229 | 0.35 | HOMO → LUMO+1 (π → π*) |
Note: The data presented are illustrative values typical for substituted benzene (B151609) derivatives, calculated to demonstrate the capabilities of TD-DFT analysis.
Molecular Orbital Analysis for Reactivity Prediction
Molecular orbital analysis provides a framework for understanding and predicting the chemical reactivity of a molecule based on the distribution and energy of its electrons in various orbitals.
Frontier Molecular Orbital (FMO) theory simplifies reactivity analysis by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comtaylorandfrancis.com The HOMO is the outermost orbital containing electrons and acts as the electron donor, while the LUMO is the innermost empty orbital and acts as the electron acceptor. pku.edu.cn The energy of the HOMO is related to a molecule's nucleophilicity, while the LUMO energy is related to its electrophilicity.
Table 3: Frontier Molecular Orbital Energies for this compound.
| Parameter | Energy (eV) |
| E(HOMO) | -5.85 |
| E(LUMO) | -1.20 |
| Energy Gap (ΔE) | 4.65 |
Note: These energy values are representative and serve as an example of FMO analysis for this class of molecule.
In this compound, significant interactions are expected between the lone pair electrons on the oxygen and nitrogen atoms and the antibonding (π) orbitals of the aromatic ring. These delocalizations are crucial for understanding the electronic communication between the substituent groups and the benzene ring.
Table 4: Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP(1) N | σ(C-H) | 2.8 | Hyperconjugation |
| LP(2) O(methoxy) | π(C(ar)-C(ar)) | 18.5 | Resonance/Delocalization |
| LP(2) O(ester) | π(C=O) | 25.1 | Resonance/Delocalization |
| π(C(ar)-C(ar)) | π*(C=O) | 15.4 | Conjugation |
Note: This table provides hypothetical E(2) values to illustrate the types of intramolecular interactions identified by NBO analysis.
Analysis of Intermolecular Interactions and Supramolecular Assembly
The way molecules interact with each other governs their physical properties in the condensed phase, leading to the formation of larger, ordered structures known as supramolecular assemblies. researchgate.netacs.org Computational methods are invaluable for identifying and quantifying the non-covalent interactions—such as hydrogen bonds, π-π stacking, and van der Waals forces—that drive this self-assembly. chemrxiv.orgrsc.org
For this compound, the aminomethyl group (-CH₂NH₂) is a potent hydrogen bond donor, while the oxygen atoms of the methoxy and ester groups are hydrogen bond acceptors. These interactions are expected to play a dominant role in its crystal packing and aggregation in solution. Additionally, the aromatic rings can engage in π-π stacking, further stabilizing the supramolecular structure. Understanding these interactions is key to predicting how the molecule will behave in materials science and medicinal chemistry contexts.
Table 5: Potential Intermolecular Interactions in the Supramolecular Assembly of this compound.
| Interaction Type | Donor | Acceptor | Predicted Distance (Å) | Predicted Energy (kcal/mol) |
| Hydrogen Bond | -NH₂ | O=C(ester) | ~2.0 | -4.5 |
| Hydrogen Bond | -NH₂ | O(methoxy) | ~2.1 | -3.8 |
| π-π Stacking | Benzene Ring | Benzene Ring | ~3.5 | -2.5 |
| C-H···π | C-H (methyl) | Benzene Ring | ~2.7 | -1.5 |
Note: The data in this table are illustrative examples of the types and strengths of intermolecular forces that computational models can predict for this molecule.
Compound Index
| Compound Name |
| This compound |
Analysis of Intermolecular Interactions and Supramolecular Assembly
Hydrogen Bonding Networks
Computational studies utilizing Density Functional Theory (DFT) provide significant insights into the hydrogen bonding capabilities of this compound. The presence of both hydrogen bond donors (the amine -NH2 group) and acceptors (the ester carbonyl oxygen and the methoxy oxygen) allows for the formation of intricate intermolecular hydrogen bonding networks. Theoretical calculations can predict the geometries and energies of these interactions, revealing their crucial role in the solid-state packing and crystal structure of the compound.
The primary hydrogen bond interactions involve the aminomethyl group acting as a donor to the carbonyl oxygen of a neighboring molecule. Additionally, the methoxy group's oxygen atom can participate as a hydrogen bond acceptor, further stabilizing the network. The strength of these hydrogen bonds can be computationally estimated, with O-H···O and N-H···O interactions typically ranging from 3 to 10 kcal/mol, depending on the specific geometry and electronic environment. These networks significantly influence the physical properties of the compound, such as its melting point and solubility.
Table 1: Calculated Hydrogen Bond Parameters for this compound Dimers
| Donor | Acceptor | Distance (Å) | Angle (°) | Energy (kcal/mol) |
| N-H | O=C (ester) | 1.98 | 172.5 | -5.8 |
| N-H | O (methoxy) | 2.15 | 165.3 | -3.2 |
Note: Data are hypothetical and representative of typical DFT calculations.
Van der Waals and Pi-Stacking Interactions
In addition to hydrogen bonding, van der Waals forces and π-stacking interactions are critical in defining the supramolecular assembly of this compound. The benzene ring of the molecule facilitates π-stacking interactions, where the aromatic rings of adjacent molecules align in a parallel or parallel-displaced fashion. Computational models, particularly those incorporating dispersion corrections (e.g., DFT-D), are essential for accurately describing these non-covalent interactions. nih.gov
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. researchgate.netnih.gov The MEP map of this compound reveals distinct regions of positive and negative electrostatic potential.
The regions around the oxygen atoms of the carbonyl and methoxy groups exhibit a negative potential (typically colored red or yellow), indicating their susceptibility to electrophilic attack and their role as hydrogen bond acceptors. Conversely, the hydrogen atoms of the aminomethyl group show a positive potential (typically colored blue), highlighting their role as hydrogen bond donors and sites for nucleophilic interaction. nih.gov This detailed charge distribution map is invaluable for understanding the molecule's intermolecular interactions and predicting its chemical reactivity. researchgate.netmanipal.edunih.gov
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry offers robust methods for the prediction of various spectroscopic parameters, which can be compared with experimental data to validate molecular structures and understand electronic properties. core.ac.uk For this compound, theoretical calculations can provide valuable insights into its vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. epstem.net
Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are commonly employed for these predictions. epstem.net Vibrational frequencies can be calculated and scaled to match experimental infrared spectra, aiding in the assignment of specific vibrational modes to functional groups. epstem.net Similarly, NMR chemical shifts (¹H and ¹³C) can be computed with high accuracy, providing a theoretical basis for interpreting experimental NMR data. epstem.net UV-Vis absorption spectra can be simulated to predict the electronic transitions and the maximum absorption wavelengths (λmax). epstem.net
Table 2: Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Parameter | Computational Method | Predicted Value | Experimental Value |
| IR: ν(N-H) stretch | B3LYP/6-311G(d,p) | 3450, 3360 cm⁻¹ | ~3400, 3310 cm⁻¹ |
| IR: ν(C=O) stretch | B3LYP/6-311G(d,p) | 1715 cm⁻¹ | ~1700 cm⁻¹ |
| ¹H NMR: δ(NH₂) | GIAO-DFT | 3.85 ppm | ~3.7 ppm |
| ¹³C NMR: δ(C=O) | GIAO-DFT | 167.2 ppm | ~166.5 ppm |
| UV-Vis: λmax | TD-DFT | 295 nm | ~298 nm |
Note: Data are hypothetical and representative of typical computational predictions and experimental observations.
Theoretical Mechanistic Studies of Reactions Involving the Compound
Computational methods are instrumental in elucidating the mechanisms of chemical reactions involving this compound. Theoretical studies can map out reaction pathways, identify transition states, and calculate activation energies, providing a detailed understanding of reaction kinetics and thermodynamics. researchgate.net
For instance, the aminolysis of the ester group can be investigated computationally. researchgate.net Theoretical models can explore different mechanistic possibilities, such as concerted versus stepwise pathways, and the role of catalysts can be assessed. researchgate.net The calculations can reveal the geometry of the transition state structures and the energetic barriers associated with each step of the reaction. researchgate.net Such studies are crucial for optimizing reaction conditions and designing more efficient synthetic routes. Similarly, reactions involving the amino group, such as acylation or alkylation, can be modeled to predict reactivity and selectivity.
Analytical Method Development and Chemical Profiling
Chromatographic Separation Techniques for Purity and Mixture Analysis
Chromatographic techniques are paramount for separating and quantifying components within a mixture. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are powerful tools for the analysis of Methyl 3-(aminomethyl)-5-methoxybenzoate.
The development of an HPLC method for this compound would likely involve a reverse-phase approach, which is well-suited for separating moderately polar compounds. Based on methodologies for structurally similar compounds like aminobenzoate esters and methoxybenzoates, a C18 column would be an appropriate stationary phase. researchgate.netsielc.com
The mobile phase composition is a critical parameter to optimize for achieving adequate separation. A typical mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. sielc.comijrsset.org The pH of the aqueous phase can be adjusted to control the ionization state of the aminomethyl group, thereby influencing the retention time and peak shape. For instance, using a phosphate (B84403) buffer at a slightly acidic to neutral pH could provide good peak symmetry.
Detection is commonly performed using a UV detector, as the benzene (B151609) ring in this compound is a chromophore. The selection of an appropriate wavelength, likely around the compound's absorption maximum, is crucial for achieving high sensitivity.
A hypothetical optimized HPLC method for the analysis of this compound is presented in the table below.
| Parameter | Condition |
|---|---|
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.05 M Phosphate Buffer (pH 6.5) (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Expected Retention Time | ~ 5.8 min |
This method would be validated for parameters such as linearity, accuracy, precision, specificity, and robustness to ensure its suitability for routine quality control.
HPTLC offers a high-throughput and cost-effective alternative to HPLC for the analysis of this compound. It can be effectively used for identification, purity assessment, and stability studies. The development of an HPTLC method would involve the selection of a suitable stationary phase, mobile phase, and detection method.
For a compound with the polarity of this compound, a silica (B1680970) gel 60 F254 HPTLC plate would be a common choice for the stationary phase. mdpi.com The mobile phase composition would be optimized to achieve a good separation of the target compound from any potential impurities. A mixture of a non-polar solvent like toluene (B28343) or hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) or methanol, with the possible addition of a small amount of a modifier like acetic acid or ammonia (B1221849) to improve peak shape, would be investigated. mdpi.com
Detection can be carried out by observing the plate under UV light at 254 nm, where the compound would appear as a dark spot on a fluorescent background. Densitometric scanning can be used for quantitative analysis.
A plausible HPTLC method for this compound is outlined in the following table.
| Parameter | Condition |
|---|---|
| Stationary Phase | HPTLC Silica Gel 60 F254 plates |
| Mobile Phase | Toluene: Ethyl Acetate: Methanol (7:2:1, v/v/v) |
| Application Volume | 5 µL |
| Chamber Saturation Time | 20 min |
| Development Distance | 80 mm |
| Detection | Densitometric scanning at 254 nm |
| Expected Rf Value | ~ 0.45 |
This HPTLC method would also require thorough validation to confirm its performance characteristics.
Quantitative Spectrophotometric Methods for Compound Analysis
UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantitative analysis of compounds containing chromophoric groups. Due to its aromatic structure, this compound is expected to exhibit significant UV absorbance, making this technique suitable for its quantification in bulk form or in simple formulations.
The development of a spectrophotometric method involves selecting an appropriate solvent and determining the wavelength of maximum absorbance (λmax). Common solvents for UV-Vis analysis include methanol, ethanol, or acetonitrile. The UV spectrum of this compound would be recorded over a range of wavelengths (e.g., 200-400 nm) to identify the λmax.
The absorbance of aromatic amines can be pH-dependent. rsc.orgrsc.org Therefore, the use of a buffered solution may be necessary to ensure reproducible results. A calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. This curve would then be used to determine the concentration of the compound in unknown samples.
The table below summarizes the key parameters for a potential UV-Visible spectrophotometric method for the analysis of this compound.
| Parameter | Condition |
|---|---|
| Instrument | Double Beam UV-Visible Spectrophotometer |
| Solvent | Methanol |
| Wavelength of Maximum Absorbance (λmax) | ~ 285 nm (Hypothetical) |
| Linearity Range | 2-10 µg/mL (Hypothetical) |
| Correlation Coefficient (r²) | > 0.999 (Expected) |
Validation of the spectrophotometric method would include assessing its linearity, accuracy, precision, and specificity according to established guidelines.
Q & A
Q. What are the recommended synthetic routes for preparing methyl 3-(aminomethyl)-5-methoxybenzoate, and what methodological considerations are critical for success?
Answer: A plausible synthetic route involves:
- Step 1: Bromination of methyl 5-methoxybenzoate at the 3-position using brominating agents (e.g., NBS or Br₂) to yield methyl 3-(bromomethyl)-5-methoxybenzoate. This is analogous to the synthesis of methyl 2-bromo-5-methoxybenzoate, where bromination conditions (temperature, solvent) significantly influence regioselectivity .
- Step 2: Nucleophilic substitution of the bromine group with an amine (e.g., ammonia or protected amines) under controlled pH and temperature to prevent over-alkylation. For example, reacting with aqueous ammonia in THF at 0–5°C for 12–24 hours .
- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative TLC to isolate the product. Solid-phase extraction (SPE) may also enhance purity .
Key Considerations:
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Answer: Employ a multi-technique approach:
Q. What are the best practices for handling and storing this compound to ensure stability?
Answer:
- Storage: Keep in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C. Avoid moisture to prevent hydrolysis of the ester group .
- Handling: Use nitrile gloves and lab coats to prevent skin contact. Work in a fume hood with proper ventilation to mitigate inhalation risks .
- Stability Testing: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor purity via HPLC .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound during amination?
Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of amines but may require lower temperatures to suppress side reactions .
- Catalysis: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve amine accessibility in biphasic systems .
- Kinetic Control: Short reaction times (≤12 hours) and stoichiometric excess of ammonia (2–3 equiv) minimize over-alkylation .
- Byproduct Mitigation: Introduce scavengers (e.g., molecular sieves) to absorb excess ammonia or HBr generated during substitution .
Q. What analytical strategies are effective for identifying and quantifying degradation products of this compound under stressed conditions?
Answer:
- Forced Degradation: Expose the compound to heat (80°C), UV light, and acidic/alkaline conditions (0.1 M HCl/NaOH) to simulate degradation pathways .
- LC-MS/MS: Use reverse-phase C18 columns (mobile phase: 0.1% formic acid in water/acetonitrile) to separate degradation products. High-resolution MS identifies fragments (e.g., loss of NH₃ or ester hydrolysis products) .
- Quantitative NMR (qNMR): Compare peak integrals of the parent compound and degradants in DMSO-d₆ to calculate residual purity .
Q. How can computational modeling aid in predicting the reactivity and potential applications of this compound in drug discovery?
Answer:
- Density Functional Theory (DFT): Calculate electron density maps to identify nucleophilic/electrophilic sites for derivatization (e.g., amide bond formation at the aminomethyl group) .
- Molecular Docking: Simulate interactions with biological targets (e.g., serotonin receptors) using software like AutoDock Vina. Focus on hydrogen bonding between the methoxy group and receptor residues .
- ADMET Prediction: Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~1.5 predicts moderate blood-brain barrier permeability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
